4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine
CAS No.: 1040658-08-9
Cat. No.: VC11943933
Molecular Formula: C19H15N3S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
![4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine - 1040658-08-9](/images/structure/VC11943933.png)
Specification
CAS No. | 1040658-08-9 |
---|---|
Molecular Formula | C19H15N3S |
Molecular Weight | 317.4 g/mol |
IUPAC Name | 4-benzylsulfanyl-2-phenylpyrazolo[1,5-a]pyrazine |
Standard InChI | InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-23-19-18-13-17(16-9-5-2-6-10-16)21-22(18)12-11-20-19/h1-13H,14H2 |
Standard InChI Key | QKGGFGJXMTXABF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Canonical SMILES | C1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of pyrazolo[1,5-a]pyrazine consists of a fused bicyclic system containing two nitrogen atoms in the pyrazole ring and two additional nitrogen atoms in the pyrazine ring. In 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine, the substitution pattern introduces steric and electronic modifications:
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Position 2: A phenyl group enhances aromatic stacking interactions, a feature critical for binding to biological targets such as kinases or receptors .
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Position 4: The benzylsulfanyl moiety () contributes to lipophilicity, potentially improving membrane permeability in drug candidates .
The compound’s planar structure and conjugated π-system suggest potential fluorescence properties, as observed in related pyrazolo[1,5-a]pyrimidines .
Physicochemical Properties
Available data for this compound are sparse, but inferences from analogous systems reveal:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfanyl group’s polarity .
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Stability: Expected stability under inert conditions, though the sulfide group may oxidize to sulfoxide or sulfone derivatives under oxidative conditions .
Property | Value | Source Inference |
---|---|---|
Molecular Weight | 317.4 g/mol | |
Molecular Formula | ||
Melting Point | Not reported | – |
Boiling Point | Not reported | – |
Synthetic Pathways and Optimization
General Synthesis of Pyrazolo[1,5-a]pyrazines
The synthesis of pyrazolo[1,5-a]pyrazine derivatives typically involves cyclocondensation reactions. For example, microwave-assisted methods have been employed to synthesize pyrazolo[1,5-a]pyrimidines via reactions between β-enaminones and NH-3-aminopyrazoles, followed by formylation . Adapting this strategy, 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine could be synthesized through:
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Cyclocondensation: Reaction of a substituted β-enaminone with a suitably functionalized aminopyrazole.
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Sulfanyl Introduction: Post-cyclization alkylation or thiol-disulfide exchange to install the benzylsulfanyl group .
Challenges in Functionalization
Introducing the benzylsulfanyl group at position 4 requires precise regioselective control. In pyrazolo[1,5-a]pyrimidine systems, substituents at position 7 often dominate biological activity, suggesting that position 4 modifications may alter pharmacokinetic profiles without directly interfering with target binding .
Structure-Activity Relationship (SAR) Considerations
Role of the Phenyl Group
In pyrazolo[1,5-a]pyrimidines, a phenyl group at position 2 enhances binding to hydrophobic regions of target proteins. For example, 2-phenyl derivatives show improved affinity for the peripheral benzodiazepine receptor (PBR) compared to alkyl-substituted analogs . This suggests that the 2-phenyl group in 4-(benzylsulfanyl)-2-phenylpyrazolo[1,5-a]pyrazine may similarly enhance target engagement .
Impact of the Benzylsulfanyl Moiety
Sulfanyl groups are known to:
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Increase Lipophilicity: Improving blood-brain barrier penetration in CNS-targeted drugs .
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Act as Hydrogen Bond Acceptors: Facilitating interactions with cysteine or serine residues in enzyme active sites .
In PBR ligands, acetamide substituents at position 3 correlate with high affinity, suggesting that the benzylsulfanyl group at position 4 may serve a complementary role in allosteric modulation .
Future Directions
Target Identification
High-throughput screening against kinase libraries or viral proteases could elucidate this compound’s biological targets. Computational docking studies using VPS34 or JAK1-JH2 crystal structures may prioritize experimental assays .
Derivative Synthesis
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